1-sec-Butyl-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

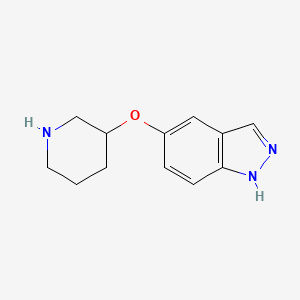

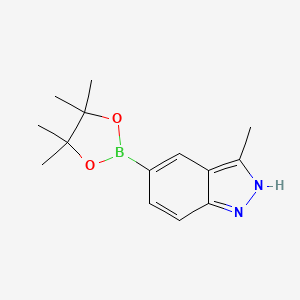

“1-sec-Butyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .

Synthesis Analysis

Pyrrole-2-carboxaldehyde derivatives, which include “1-sec-Butyl-1H-pyrrole-2-carbaldehyde”, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .

Molecular Structure Analysis

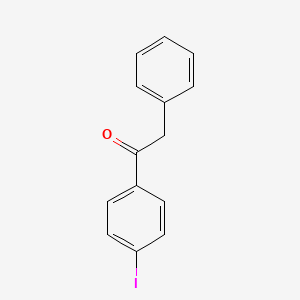

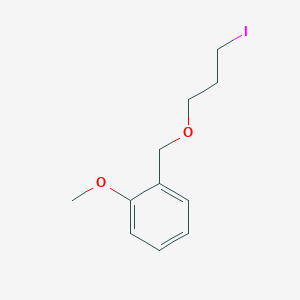

The molecular structure of “1-sec-Butyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring with a butyl group at the 1-position and a carbaldehyde group at the 2-position .

Physical And Chemical Properties Analysis

“1-sec-Butyl-1H-pyrrole-2-carbaldehyde” has a density of 1.0±0.1 g/cm3, a boiling point of 246.0±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.3±3.0 kJ/mol, a flash point of 102.6±19.8 °C, and an index of refraction of 1.503 . Its molar refractivity is 46.1±0.5 cm3 .

科学的研究の応用

Applications in Supramolecular Chemistry

1-sec-Butyl-1H-pyrrole-2-carbaldehyde and its derivatives exhibit significant potential in supramolecular chemistry. A notable application involves the synthesis of high nuclearity {Mn(III)25} barrel-like clusters using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand. These clusters exhibit single-molecule magnetic behavior and form supramolecular chains through the coordination of paramagnetic transition metal ions, hinting at their potential in advanced material sciences, particularly in the field of magnetism and data storage (Giannopoulos et al., 2014).

Role in Synthesis of Pharmaceuticals and Complex Compounds

The derivatives of pyrrole-2-carbaldehyde, a category to which 1-sec-Butyl-1H-pyrrole-2-carbaldehyde belongs, find extensive use in synthesizing various complex organic compounds and pharmaceuticals. They serve as intermediates in creating multiple oligopyrrole systems, anion receptors, porphyrins, and even as ligands for metal complexes. Their versatility also extends to the synthesis of carbolines, cyanopyrroles, and modification of natural structures like proteins and lipids, showcasing their broad applicability in medicinal chemistry and biochemistry (Mikhaleva et al., 2009).

Catalysis and Polymerization

Pyrrole-based ligands, including those derived from 1H-pyrrole-2-carbaldehyde, are instrumental in the synthesis and characterization of metal complexes. These complexes, particularly those involving aluminum and zinc, have demonstrated their efficacy as catalysts in the ring-opening polymerization of ε-caprolactone. This highlights their potential role in creating biodegradable polymers and sustainable materials (Qiao et al., 2011).

特性

IUPAC Name |

1-butan-2-ylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-8(2)10-6-4-5-9(10)7-11/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUJATCITRUDEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-sec-Butyl-1H-pyrrole-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1324254.png)

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)